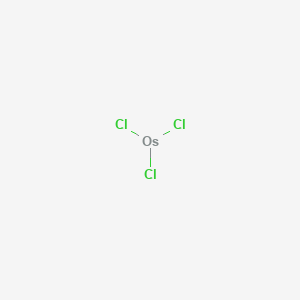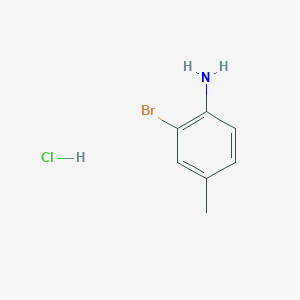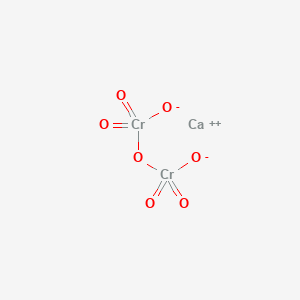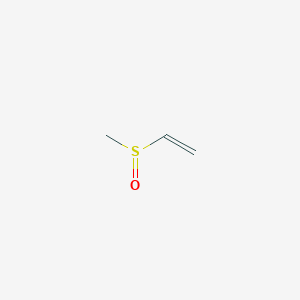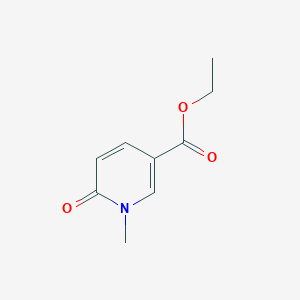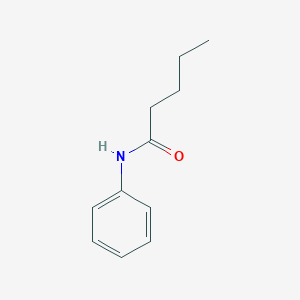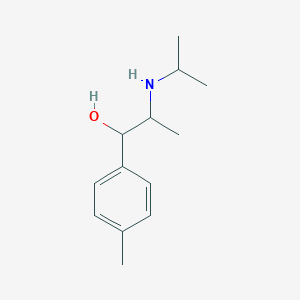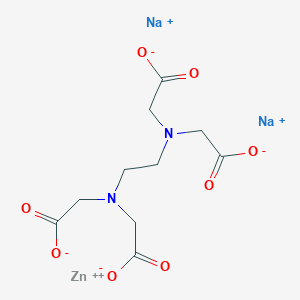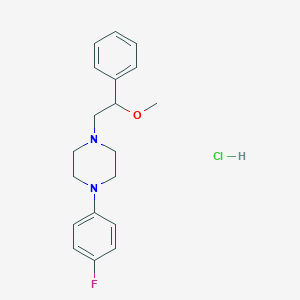
1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride, also known as pFPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperazine derivatives, which are known to have various biological activities.
作用机制
The mechanism of action of 1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride involves its interaction with the 5-HT1A receptor, which leads to the activation of downstream signaling pathways. This results in the modulation of neurotransmitter release and neuronal activity, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anxiolytic and antidepressant effects, improvement in cognitive function, and neuroprotection. It has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
PFPP has several advantages for lab experiments, including its high affinity for the 5-HT1A receptor, its ability to modulate neurotransmitter release, and its neuroprotective properties. However, there are also limitations to its use, including its potential toxicity and the need for further studies to establish its safety and efficacy.
未来方向
There are several future directions for research on 1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride, including its potential use in the treatment of mood and anxiety disorders, cognitive impairment, and neurodegenerative diseases. Further studies are needed to establish its safety and efficacy, as well as its optimal dosage and administration. Additionally, the development of novel analogs of this compound may lead to the discovery of more potent and selective compounds with therapeutic potential.
合成方法
The synthesis of 1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride involves the reaction of p-fluoroaniline with beta-methoxyphenethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with piperazine and hydrochloric acid to obtain this compound monohydrochloride. This method has been optimized to achieve a high yield of pure this compound.
科学研究应用
PFPP has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride has also been found to modulate the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in cognitive processes.
属性
| 13694-51-4 | |
分子式 |
C19H24ClFN2O |
分子量 |
350.9 g/mol |
IUPAC 名称 |
1-(4-fluorophenyl)-4-(2-methoxy-2-phenylethyl)piperazine;hydrochloride |
InChI |
InChI=1S/C19H23FN2O.ClH/c1-23-19(16-5-3-2-4-6-16)15-21-11-13-22(14-12-21)18-9-7-17(20)8-10-18;/h2-10,19H,11-15H2,1H3;1H |
InChI 键 |
YNGJZMZPWVGLEY-UHFFFAOYSA-N |
SMILES |
COC(CN1CCN(CC1)C2=CC=C(C=C2)F)C3=CC=CC=C3.Cl |
规范 SMILES |
COC(CN1CCN(CC1)C2=CC=C(C=C2)F)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


